2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride
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Description
2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is a useful research compound. Its molecular formula is C8H7F3O2S and its molecular weight is 224.2. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Electrolyte Applications
One of the key applications of 2,2-Difluoro-2-phenylethane-1-sulfonyl fluoride is in the synthesis of polyfluoroalkanesulfonyl fluorides. This method, which involves the use of polyfluoroalkyl trimethyl silanes as intermediates, allows for efficient transformations in a single pot. Notably, these sulfonyl fluorides, derived from halogenodifluoromethylated precursors, have been transformed into lithium sulfonates. These lithium sulfonates show promise as potential electrolytes for lithium batteries, highlighting a significant application in the field of energy storage technologies (Toulgoat et al., 2007).
Metabolic Stability for Medicinal Chemistry
Another application area is in medicinal chemistry and radiochemistry. Specifically, the in vitro metabolic stability of aryl sulfonyl fluorides, which include the sulfonyl fluoride moiety, has been investigated. These compounds are gaining attention due to their unique reactivity and potential applications in synthetic chemistry, medicinal chemistry, and biological uses. The study aims to understand the features that contribute to the metabolic instability of the S-F bond in these compounds and to identify ways to enhance their stability for medicinal, synthetic chemistry, and biological applications (King et al., 2023).
Application in Click Chemistry
Additionally, sulfonyl fluorides are valuable in the context of sulfur(VI) fluoride exchange-based "click chemistry." An innovative electrochemical approach has been developed for preparing sulfonyl fluorides using thiols or disulfides, combined with potassium fluoride. This method is environmentally benign and displays a broad substrate scope, which is highly beneficial in various synthetic applications (Laudadio et al., 2019).
Fluorosulfonylvinylation in Drug Enhancement
In the pharmaceutical sector, 1-bromo-2-triazolethane-1-sulfonyl fluoride has been utilized for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals. This application has led to improved antimicrobial activity against Gram-positive bacteria in modified drugs such as norfloxacin, ciprofloxacin, and lomefloxacin (Leng et al., 2020).
Properties
IUPAC Name |
2,2-difluoro-2-phenylethanesulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O2S/c9-8(10,6-14(11,12)13)7-4-2-1-3-5-7/h1-5H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPPNEHMWZPXVKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CS(=O)(=O)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.